4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 478249-44-4
VCID: VC6382861
InChI: InChI=1S/C15H16N2O3/c1-10(18)12-7-13(16-9-12)15(19)17-8-11-5-3-4-6-14(11)20-2/h3-7,9,16H,8H2,1-2H3,(H,17,19)
SMILES: CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2OC
Molecular Formula: C15H16N2O3
Molecular Weight: 272.304

4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide

CAS No.: 478249-44-4

Cat. No.: VC6382861

Molecular Formula: C15H16N2O3

Molecular Weight: 272.304

* For research use only. Not for human or veterinary use.

4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide - 478249-44-4

Specification

CAS No. 478249-44-4
Molecular Formula C15H16N2O3
Molecular Weight 272.304
IUPAC Name 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Standard InChI InChI=1S/C15H16N2O3/c1-10(18)12-7-13(16-9-12)15(19)17-8-11-5-3-4-6-14(11)20-2/h3-7,9,16H,8H2,1-2H3,(H,17,19)
Standard InChI Key NWIXNHPJXHBVMZ-UHFFFAOYSA-N
SMILES CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2OC

Introduction

4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound belonging to the pyrrole class of heterocyclic compounds. Pyrroles are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features a pyrrole ring substituted with an acetyl group, a methoxyphenyl group, and a carboxamide moiety, making it a subject of interest in medicinal chemistry due to its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide typically involves several steps:

  • Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through methods like the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

  • Acetylation: The acetyl group is introduced through an acetylation reaction using reagents such as acetic anhydride or acetyl chloride in the presence of a base.

  • N-[(2-methoxyphenyl)methyl] Substitution: This step involves attaching the methoxyphenylmethyl group to the pyrrole ring.

Chemical Reactions

4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions:

  • Oxidation: Using reagents like potassium permanganate or chromium trioxide to form pyrrole-2-carboxylic acids.

  • Reduction: Using agents like lithium aluminum hydride or sodium borohydride to reduce the acetyl group to an alcohol.

  • Substitution: Participating in electrophilic and nucleophilic substitution reactions depending on the substituents on the pyrrole ring.

Reaction Conditions Table

Reaction TypeReagentsConditions
OxidationPotassium permanganate, Chromium trioxideOrganic solvents
ReductionLithium aluminum hydride, Sodium borohydrideEthanol or dichloromethane
SubstitutionVaries based on substituentsPalladium on carbon for hydrogenation

Scientific Research Applications

This compound has several scientific research applications:

  • Medicinal Chemistry: The pyrrole core makes it a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, and antimicrobial properties.

  • Biological Studies: It can be used as a probe to study biological pathways and interactions involving pyrrole-containing biomolecules.

  • Materials Science: The compound can be explored for its electronic properties, useful in the development of organic semiconductors.

Biological Activity Comparison Table

Compound NameStructure FeaturesBiological Activity
4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamideMethoxyphenyl and carboxamide groupsAntimicrobial, anticancer
4-acetyl-3,5-dimethylpyrroleLacks methoxy group; simpler structureAntimicrobial
N-(2-methoxyphenyl)-3-oxobutanamideDifferent carbon skeletonAnticancer

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator